molecular formula C13H21ClN4O3S2 B11023940 C13H21ClN4O3S2

C13H21ClN4O3S2

Cat. No.: B11023940
M. Wt: 380.9 g/mol
InChI Key: IUDPNHBZFNWIAK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H21ClN4O3S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a combination of chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H21ClN4O3S2 typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of a chlorinated aromatic compound with a sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process begins with the preparation of the starting materials, followed by their reaction in large reactors. The reaction conditions, including temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The final product is then isolated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

C13H21ClN4O3S2: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a chlorine atom with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed, usually in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

C13H21ClN4O3S2: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C13H21ClN4O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

C13H21ClN4O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs, such as other sulfonamides or chlorinated aromatic compounds. The unique combination of elements and functional groups in This compound

List of Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide functional group, which are known for their antimicrobial properties.

    Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings, often used in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H21ClN4O3S2

Molecular Weight

380.9 g/mol

IUPAC Name

4-(2-chloro-5-propan-2-yl-1,3-thiazole-4-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C13H21ClN4O3S2/c1-9(2)11-10(15-13(14)22-11)12(19)17-5-7-18(8-6-17)23(20,21)16(3)4/h9H,5-8H2,1-4H3

InChI Key

IUDPNHBZFNWIAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C

Origin of Product

United States

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